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2-Phenylpropyl cinnamate

Cat. No.: B12051420
M. Wt: 266.3 g/mol
InChI Key: YFASFILHGJEASD-OUKQBFOZSA-N
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Description

Contextualization within the Phenylpropyl Cinnamate (B1238496) Ester Class

Phenylpropyl cinnamate esters are organic compounds that share a common structural backbone derived from cinnamic acid and a phenylpropanol. Cinnamic acid itself is a well-known aromatic unsaturated carboxylic acid found in various plants. The specific properties of a phenylpropyl cinnamate ester are determined by the isomeric form of the phenylpropanol used in its synthesis.

The most commonly encountered isomer is 3-phenylpropyl cinnamate, which is found in sources like storax and has a characteristic sweet, balsamic, and floral-fruity odor. chemicalbook.com This has led to its use in perfumery and as a flavoring agent. chemicalbook.com In contrast, 2-phenylpropyl cinnamate, with the phenyl group attached to the second carbon of the propyl chain, is not as widely studied or commercially utilized.

The structural difference between these isomers, specifically the position of the phenyl group on the propyl chain, is expected to influence their physical, chemical, and biological properties. This distinction forms the basis for a comparative analysis within this class of esters.

Rationale for Dedicated Academic Investigation of this compound Isomer

The limited body of research focused solely on this compound suggests a significant knowledge gap. The rationale for a dedicated academic investigation into this specific isomer is rooted in several key scientific principles:

Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of how the isomeric structure affects the compound's properties is crucial. By comparing the biological and chemical activities of this compound with its 3-phenylpropyl counterpart, researchers can elucidate the impact of the phenyl group's positioning. This is a fundamental aspect of medicinal chemistry and materials science, where minor structural changes can lead to significant differences in efficacy and application. Studies on other cinnamate esters have demonstrated that variations in the ester group and substitutions on the phenyl ring can significantly impact their biological activities, including antiprotozoal and antifungal properties. nih.govutah.edu

Exploration of Novel Properties: The unique branched structure of the 2-phenylpropyl group may confer novel physicochemical or biological properties not observed in the linear 3-phenylpropyl isomer. These could include differences in solubility, thermal stability, or interactions with biological targets. Research into branched-chain amino acid metabolism, for instance, highlights how branched structures play a critical role in metabolic pathways. cocukmetabolizma.com

Completing the Chemical Landscape: A thorough investigation of all possible isomers of a compound class provides a more complete picture of its chemical space. This foundational knowledge is essential for the systematic development of new molecules with desired characteristics.

Historical Overview of Related Cinnamate Ester Studies and Methodological Relevance

The synthesis of cinnamate esters is well-documented in chemical literature, providing a strong methodological foundation for the preparation of this compound. Common synthetic routes include:

Fischer Esterification: This classic method involves the reaction of a carboxylic acid (cinnamic acid) with an alcohol (2-phenyl-1-propanol) in the presence of an acid catalyst. It is a widely used and versatile method for ester synthesis. nih.gov

Enzymatic Synthesis: Lipase-catalyzed esterification has emerged as a greener alternative, often providing high yields under mild reaction conditions. acs.org Studies have explored the use of various lipases and the effect of the alcohol's carbon chain length on the synthesis of cinnamate esters. researchgate.net

Reaction of Acyl Chlorides with Alcohols: Cinnamoyl chloride can be reacted with the corresponding alcohol to produce the ester. This method is often used for the synthesis of a variety of esters. utah.edu

Palladium-Catalyzed Reactions: Modern synthetic methods, such as palladium-catalyzed alkoxycarbonylation of phenylacetylene, offer regioselective routes to cinnamate esters. researchgate.net

These established methodologies are directly applicable to the synthesis of this compound, allowing for its preparation and subsequent purification for detailed characterization and activity screening.

Research Findings

While dedicated research on this compound is sparse, data for the compound and its more-studied isomer, 3-phenylpropyl cinnamate, can be compiled for comparison.

Table 1: Physicochemical Properties of Phenylpropyl Cinnamate Isomers

PropertyThis compound3-Phenylpropyl Cinnamate
Molecular Formula C₁₈H₁₈O₂C₁₈H₁₈O₂
Molecular Weight 266.33 g/mol 266.33 g/mol chemimpex.com
Appearance Solid Colorless to pale yellow liquid chemimpex.com
Boiling Point Not available300 - 301 °C chemimpex.com
CAS Number Not explicitly found for 2-isomer122-68-9 chemimpex.com

Table 2: Overview of Synthesis Methods for Cinnamate Esters

MethodReactantsCatalyst/ConditionsResulting Ester(s)Reference
Fischer EsterificationCinnamic acid, various alcoholsAcid catalystVarious cinnamate esters nih.gov
Lipase-Catalyzed EsterificationCinnamic acid, fatty alcoholsImmobilized Candida antarctica lipase (B570770) BLong-chain alkyl cinnamates acs.org
Reaction with Acyl ChlorideCinnamoyl chloride, 2-naphtholAcetone, NaOH2-Naphthyl cinnamate prepchem.com
Palladium-Catalyzed CarbonylationPhenylacetylene, various alcoholsPalladium-dppb-borateVarious cinnamate esters researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O2 B12051420 2-Phenylpropyl cinnamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

2-phenylpropyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C18H18O2/c1-15(17-10-6-3-7-11-17)14-20-18(19)13-12-16-8-4-2-5-9-16/h2-13,15H,14H2,1H3/b13-12+

InChI Key

YFASFILHGJEASD-OUKQBFOZSA-N

Isomeric SMILES

CC(COC(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(COC(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Phenylpropyl Cinnamate

Chemical Synthesis Approaches

Conventional chemical synthesis offers robust and well-established methods for ester production. These approaches often involve the use of catalysts to facilitate the reaction between the alcohol and the carboxylic acid, with ongoing research focused on optimizing reaction conditions and developing more efficient catalytic systems.

The direct esterification of cinnamic acid with 2-phenylpropan-1-ol is a primary chemical route to 2-phenylpropyl cinnamate (B1238496). To drive the reaction towards completion, methods often focus on the removal of water, a byproduct of the reaction. A common laboratory-scale approach involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.org In this method, DCC activates the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

Optimization of these reactions involves adjusting parameters such as temperature, reaction time, solvent, and the molar ratio of reactants. For instance, a synthesis of a similar compound, 3-phenylpropyl cinnamate, was achieved by reacting cinnamaldehyde (B126680) with 3-phenylpropanol in toluene (B28343) at room temperature for 20 hours, demonstrating that esterification can also proceed from an aldehyde precursor. google.comgoogle.com

Table 1: Comparison of Chemical Synthesis Methods for Cinnamate Esters

Product Reactants Catalyst/Reagent Solvent Conditions Yield Reference
4-Nitrophenyl cinnamate Cinnamic acid, 4-Nitrophenol DCC, DMAP Dichloromethane 50°C, 3 h Not specified rsc.org
3-Phenylpropyl cinnamate Cinnamaldehyde, 3-Phenylpropanol DDQ, Montmorillonite K10 Toluene Room Temp, 20 h 84% google.comgoogle.com

The alcohol precursor, 2-phenylpropan-1-ol, possesses a chiral center, meaning that 2-phenylpropyl cinnamate can exist as a pair of enantiomers, (R)-2-phenylpropyl cinnamate and (S)-2-phenylpropyl cinnamate. The development of stereoselective synthetic methods allows for the production of a single enantiomer, which is often crucial in the pharmaceutical and fragrance industries where different enantiomers can have distinct biological activities and sensory properties.

Stereoselective synthesis can be achieved through several strategies:

Use of Enantiopure Starting Materials: The most straightforward approach is to use an enantiomerically pure form of 2-phenylpropan-1-ol in the esterification reaction.

Chiral Catalysis: Asymmetric hydrogenation and other transition metal-catalyzed reactions often employ chiral ligands to induce stereoselectivity. acs.org For example, chiral bis(oxazoline) (BOX) ligands are used with metals like palladium and copper in various asymmetric transformations. acs.org A similar strategy could be applied to the synthesis or kinetic resolution of this compound.

Enzymatic Resolution: As discussed in the enzymatic synthesis section, lipases can exhibit high enantioselectivity, providing another route to obtaining single enantiomers.

Recent advances in stereodivergent synthesis, such as using temperature variation in multicomponent reactions, allow for the selective targeting of either diastereoisomer from a single set of starting materials, a principle that could be adapted for this target compound. rsc.org

Research continues to focus on developing new catalysts that are more efficient, reusable, and environmentally benign. For cinnamate ester synthesis, several catalytic systems have been explored. A process for preparing substituted cinnamic esters from cinnamaldehyde utilizes solid catalysts like silica (B1680970) gel or Montmorillonite K10 clay, which can be easily separated from the reaction mixture. google.comgoogle.com Montmorillonite K10, a type of bentonite (B74815) clay, acts as a solid acid catalyst.

For other esterification reactions, palladium on activated carbon (Pd/A.C.) in the presence of co-catalysts like cupric acetate (B1210297) and barium chloride has been used to produce methyl cinnamate from styrene, methanol, and carbon monoxide, showcasing the diversity of catalytic approaches. prepchem.com The development of such catalysts is key to creating greener and more economical synthetic processes.

Stereoselective Synthesis of this compound Enantiomers

Enzymatic Synthesis Pathways

Enzymatic synthesis, or biocatalysis, has emerged as a powerful alternative to traditional chemical methods. It offers high selectivity (including chemo-, regio-, and enantioselectivity), operates under mild reaction conditions, and reduces the generation of hazardous byproducts. google.com Lipases and esterases are the most commonly used enzymes for the synthesis of esters like this compound.

The enzymatic synthesis of cinnamate esters can be performed through direct esterification of cinnamic acid with an alcohol or through transesterification, where an existing ester (e.g., methyl cinnamate) is reacted with the desired alcohol. nih.gov Lipases are particularly effective biocatalysts for these reactions, especially in non-aqueous environments such as organic solvents or solvent-free systems. mdpi.com

Several lipases have been shown to be effective for producing various flavor and fragrance esters. researchgate.net Key findings include:

Immobilized Lipase (B570770) B from Candida antarctica (Novozym® 435) is a highly effective and widely used biocatalyst for the synthesis of a variety of esters, including cinnamates. nih.govgoogle.comnih.gov It has demonstrated high activity in both esterification and transesterification reactions. nih.gov

Lipases from Candida rugosa (syn. Candida cylindracea), Rhizomucor miehei, and Thermomyces lanuginosus have also been successfully employed. nih.govnih.gov

Reaction Media: Non-polar organic solvents like n-hexane, isooctane, and heptane (B126788) are often preferred, as they can improve enzyme activity and substrate solubility. researchgate.netnih.gov Solvent-free systems, where one of the reactants acts as the solvent, are also an attractive option for creating a more sustainable process. google.comnih.gov

Optimization studies using response surface methodology (RSM) have been employed to determine the ideal conditions for enzymatic ester synthesis, such as for benzyl (B1604629) cinnamate, where yields reached 97.7% under optimized temperature, enzyme loading, and substrate molar ratio. researchgate.net

Table 2: Selected Lipases for Cinnamate and Related Ester Synthesis

Enzyme Source Organism Reaction Type Substrate(s) Solvent Max. Yield/Conversion Reference
Novozym® 435 Candida antarctica Esterification Cinnamic acid, Oleyl alcohol Isooctane >95% nih.gov
Lipozyme TL IM Thermomyces lanuginosus Esterification Cinnamic acid, Benzyl alcohol Isooctane 97.7% researchgate.net
Lipase Candida cylindracea Michael Addition Vinyl cinnamate, Dimethyl phosphite n-Hexane 61% nih.gov
Novozym® 435 Candida antarctica Transesterification Methyl cinnamate, Octanol Solvent-free 93.8% nih.gov

The efficiency of a biocatalytic process depends heavily on the choice of enzyme and its formulation. Enzyme screening is a critical first step to identify the most active and stable biocatalyst for a specific reaction. nih.gov

Once a suitable enzyme is identified, immobilization is often employed to enhance its stability, facilitate its separation from the reaction mixture, and enable its reuse over multiple cycles, which is crucial for industrial applications. mdpi.com Common immobilization strategies include:

Adsorption: Enzymes are physically adsorbed onto the surface of a carrier, such as an acrylic resin. Lipase B from Candida antarctica is often supplied immobilized on this type of support. mdpi.com

Covalent Anchoring: Enzymes are attached to a carrier via covalent bonds, offering a more robust immobilization.

Entrapment: Enzymes are trapped within the porous network of a gel or fiber. For example, an acyltransferase from Mycobacterium smegmatis was successfully entrapped in a tetramethoxysilane (B109134) gel network for the synthesis of 2-phenethyl acetate. nih.gov

Novel Carriers: Advanced materials like hydrophobically modified ordered mesoporous silicon have been used to create immobilized lipase microarrays with enhanced catalytic activity. researchgate.net

Immobilization has been shown to significantly improve process efficiency. In one study, an immobilized lipase retained its activity over 15 uses with only a minor decrease in conversion. mdpi.com Another example showed that an immobilized enzyme could be recycled for 10 batches. nih.gov These techniques are essential for developing economically viable and sustainable enzymatic pathways for the production of this compound.

Reaction Condition Optimization for Biocatalytic Processes

The biocatalytic synthesis of this compound, typically through the esterification of cinnamic acid and 2-phenylpropanol, is significantly influenced by various reaction parameters. Optimization of these conditions is paramount to achieving high conversion rates and product yields. The process generally employs lipases, which are enzymes that catalyze the hydrolysis of fats and oils but can be used for synthesis in non-aqueous environments.

Key parameters that are typically optimized in the lipase-catalyzed synthesis of cinnamate esters include the choice of biocatalyst, substrate molar ratio, temperature, reaction time, and the reaction medium. While specific optimization data for this compound is not extensively detailed in the public literature, the optimization processes for analogous aromatic esters like benzyl cinnamate and octyl cinnamate provide a well-established framework.

Enzyme Selection: Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, enhancing the economic viability of the process. Lipase B from Candida antarctica (commonly known as Novozym 435) and lipases from Rhizomucor miehei and Thermomyces lanuginosus (Lipozyme TLIM) are frequently cited for their high efficacy in esterification reactions. researchgate.netnih.gov For instance, immobilized Candida antarctica lipase B has been identified as a highly effective biocatalyst for producing various alkyl cinnamates. nih.gov

Substrate Molar Ratio: The ratio of the substrates, cinnamic acid to 2-phenylpropanol, can significantly affect the reaction equilibrium. An excess of one substrate is often used to drive the reaction towards product formation. For example, in the synthesis of benzyl cinnamate, an optimal acid-to-alcohol molar ratio of 1:3 was identified. researchgate.net However, an excessive concentration of either substrate can sometimes lead to enzyme inhibition or increase the viscosity of the medium, thereby hindering mass transfer. researchgate.net

Temperature: Reaction temperature impacts both the reaction rate and the stability of the enzyme. Initially, increasing the temperature can enhance the reaction rate. However, temperatures exceeding the enzyme's optimal range can lead to denaturation and a rapid loss of catalytic activity. nih.gov For many lipase-catalyzed reactions, the optimal temperature is often found to be between 40°C and 75°C. researchgate.netnih.govmdpi.com In one study on octyl cinnamate, the optimal temperature was determined to be 74.6°C when using an ultrasound-assisted system. mdpi.com

Reaction Time and Agitation: The reaction is monitored over time to determine the point at which maximum yield is achieved. Prolonged reaction times may not necessarily increase the yield and can sometimes lead to side reactions or product degradation. Agitation speed is also crucial for ensuring proper mixing and reducing mass transfer limitations, with optimal speeds often around 600 rpm. nih.gov

The table below summarizes typical optimized conditions derived from studies on analogous lipase-catalyzed cinnamate ester syntheses, which can be considered a model for the synthesis of this compound.

Table 1: Representative Optimized Conditions for Biocatalytic Cinnamate Ester Synthesis

Parameter Optimized Value/Condition Expected Outcome Reference
Biocatalyst Immobilized Candida antarctica lipase B (Novozym 435) High conversion and selectivity researchgate.netnih.gov
Substrate Molar Ratio 1:1 to 1:3 (Acid:Alcohol) Drives reaction equilibrium towards ester formation researchgate.netnih.gov
Temperature 60°C - 75°C Balances reaction rate and enzyme stability nih.govmdpi.com
Reaction Time 11 - 32 hours Sufficient time to reach maximum conversion researchgate.netmdpi.com
System Solvent-Free or Non-polar Solvent (e.g., Hexane) High yield, reduced byproducts nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals like this compound to create more sustainable and efficient processes. The primary goals are to minimize waste, avoid the use of hazardous substances, and reduce energy consumption.

Biocatalysis as a Green Method: The use of enzymes, as detailed in the previous section, is in itself a cornerstone of green chemistry. Lipase-catalyzed reactions occur under mild conditions, are highly specific (reducing the formation of byproducts), and the catalysts are biodegradable and derived from renewable sources. dokumen.pub

Solvent-Free Reaction Systems: A significant green approach is the implementation of solvent-free reaction systems (SFS). colab.ws Traditional organic solvents often pose environmental and health risks. By eliminating the solvent, the process becomes cleaner, reduces waste, and simplifies product purification. The synthesis of various alkyl phenylpropanoates and cinnamates has been successfully achieved with high yields in solvent-free systems, where one of the liquid substrates acts as the reaction medium. nih.govnih.gov This method is highly applicable to the synthesis of this compound from cinnamic acid and 2-phenylpropanol.

Ultrasound-Assisted Synthesis: The application of ultrasound is another green technology that can intensify the enzymatic synthesis of cinnamates. nih.gov Ultrasound waves create high-frequency vibrations, leading to acoustic cavitation. This phenomenon enhances mass transfer between the substrates and the immobilized enzyme, thereby increasing the reaction rate and often reducing the required reaction time and temperature. mdpi.comnih.gov For example, the synthesis of octyl cinnamate was significantly accelerated using a combination of ultrasound and a vacuum system to remove byproducts. mdpi.com

The following table compares a conventional enzymatic synthesis with a green, ultrasound-assisted, solvent-free approach for a representative cinnamate, illustrating the benefits of the green chemistry methodology.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Cinnamate Esters

Feature Conventional Enzymatic Synthesis Green (Ultrasound & Solvent-Free) Synthesis Advantage of Green Approach Reference
Solvent Organic Solvent (e.g., Hexane, Isooctane) None (Solvent-Free) Eliminates solvent waste and toxicity nih.govmdpi.com
Energy Input Standard heating/stirring Ultrasound irradiation Increased energy efficiency, targeted energy input nih.gov
Reaction Time Often 24 - 72 hours or longer ~11 hours Drastic reduction in process time mdpi.com
Reaction Temperature Variable, can be high Often optimized at a moderate level (e.g., ~75°C) Potential for energy savings mdpi.com
Overall Process Multi-step purification may be needed Simplified downstream processing Reduced waste and operational complexity mdpi.com

By adopting these green chemistry strategies, the synthesis of this compound can be performed in a manner that is not only efficient but also environmentally responsible, aligning with the modern demands of the chemical industry. google.com

Iii. Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenylpropyl Cinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Phenylpropyl Cinnamate (B1238496), a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of its molecular connectivity and stereochemical arrangement.

While specific experimental spectra for 2-Phenylpropyl Cinnamate are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be constructed based on known chemical shifts for its constituent parts: the cinnamate group and the 2-phenylpropyl group. rsc.orglibretexts.orgdocbrown.info The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the protons of the cinnamate moiety and the 2-phenylpropyl alcohol portion. The vinylic protons of the trans-cinnamate group are expected to appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of their trans relationship. rsc.org The protons of the 2-phenylpropyl group would present a more complex pattern, including a doublet for the terminal methyl group, a multiplet for the methine proton, and a pair of diastereotopic protons for the methylene (B1212753) group adjacent to the ester oxygen. rsc.org

The predicted ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment. The carbonyl carbon of the ester is expected at a characteristic downfield shift, while the carbons of the two distinct phenyl rings and the aliphatic chain would have signals in their respective typical regions. rsc.orglibretexts.org

Predicted ¹H NMR Data for this compound (in CDCl₃)

Predicted ¹³C NMR Data for this compound (in CDCl₃)

To confirm the assignments made from 1D NMR and to definitively establish the bonding network, two-dimensional (2D) NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly informative.

COSY (¹H-¹H Correlation): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, key expected correlations (cross-peaks) would include:

The methyl protons (H-3') with the methine proton (H-2').

The methine proton (H-2') with the methylene protons (H-1').

The vinylic protons H-α and H-β of the cinnamate group.

Correlations among the protons within each of the two aromatic rings.

HSQC/HMQC (¹H-¹³C Correlation): This experiment maps protons to the carbons to which they are directly attached. It would be used to link every proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments listed in the tables above. For example, it would show a cross-peak between the proton signal at ~1.35 ppm and the carbon signal at ~18.0 ppm, confirming their assignment to the methyl group (C-3'/H-3'). beilstein-journals.org

Due to the presence of multiple single bonds, this compound is a flexible molecule with several possible low-energy conformations. acs.org The study of these conformations in solution can be achieved using NMR spectroscopy, often aided by the use of Lanthanide Shift Reagents (LSRs). oregonstate.eduucl.ac.uk

LSRs are paramagnetic complexes, such as Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)), that can reversibly bind to Lewis basic sites in a substrate molecule. In this compound, the primary binding site for the LSR is the carbonyl oxygen of the ester group. ucl.ac.uk Upon coordination, the paramagnetic lanthanide ion induces significant shifts in the NMR signals of nearby nuclei. The magnitude of this "pseudocontact shift" is dependent on the distance and angle between the nucleus and the lanthanide ion.

By measuring the induced shifts for various protons throughout the molecule upon incremental addition of the LSR, it is possible to map the average proximity of these protons to the carbonyl group. This data allows for the determination of the predominant time-averaged conformation of the molecule in solution, providing insight into the rotational preferences around the ester C-O bond and the C-C bonds of the flexible 2-phenylpropyl side chain. sci-hub.se

Two-Dimensional NMR Techniques for Connectivity Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as structural details derived from its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 0.0001 Da). For this compound, the molecular formula is C₁₈H₁₈O₂. The calculated monoisotopic mass for this formula is 266.1307 Da. An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). If the experimentally measured mass matches the calculated mass to within a few parts per million (ppm), it provides unambiguous confirmation of the compound's elemental composition, distinguishing it from any other compounds with the same nominal mass.

In a mass spectrometer, typically using Electron Ionization (EI), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound and elucidate its structure. arizona.edu The major fragmentation pathways for esters involve cleavage at bonds adjacent to the carbonyl group and rearrangements. whitman.edulibretexts.org

For this compound, the following key fragments would be expected:

Cinnamoyl Cation (m/z 131): Cleavage of the ester C-O bond results in the formation of the stable, resonance-delocalized cinnamoyl cation. This is often a prominent peak in the mass spectra of cinnamate esters.

Tropylium Cation (m/z 91): A common rearrangement product for alkylbenzene derivatives, formed from either the cinnamoyl or the phenylpropyl portion of the molecule.

2-Phenylpropyl Fragments (m/z 119, 104): Alpha cleavage of the ester bond can also produce a 2-phenylpropyl cation at m/z 119. Loss of a methyl radical from this ion would lead to a stable benzylic cation at m/z 104.

Plausible Mass Fragmentation of this compound

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Identification

Hyphenated analytical methods, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for verifying the purity and confirming the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from any impurities or reaction byproducts on a capillary column. The retention time is a characteristic property for a given set of analytical conditions. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak [M]⁺ would confirm the compound's molecular weight (266.33 g/mol ), while the fragmentation pattern reveals the structure of different parts of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful for less volatile compounds or for analyses employing different ionization methods like electrospray ionization (ESI). In LC-MS analysis of this compound, characteristic ions would be observed. For instance, in positive ion mode, the protonated molecule [M+H]⁺ would appear at m/z 267.13, while in negative ion mode, a deprotonated molecule [M-H]⁻ might be observed at m/z 265.12. Tandem mass spectrometry (MS/MS) experiments on these parent ions would yield specific fragment ions that confirm the connectivity of the cinnamoyl and 2-phenylpropyl moieties.

Detailed research findings specifying retention times and fragmentation patterns for this compound are not widely available in the reviewed scientific literature, which is often focused on the 3-phenylpropyl isomer. However, the expected fragmentation would involve cleavage at the ester linkage, yielding fragments corresponding to the cinnamoyl group and the 2-phenylpropyl group.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation at specific frequencies. The resulting spectrum provides valuable information about the functional groups present. For this compound, the key vibrational modes can be predicted based on its structure.

The most prominent peaks would include a strong absorption band for the ester carbonyl group (C=O) stretching vibration, typically found in the range of 1715-1730 cm⁻¹. Other significant absorptions would be the C=C stretching vibrations from both the aromatic rings and the alkene group of the cinnamate moiety, appearing around 1600-1640 cm⁻¹ and 1450-1500 cm⁻¹. The stretching of the C-O ester bonds would result in two distinct bands in the 1100-1300 cm⁻¹ region. Furthermore, the =C-H stretching from the aromatic and alkene groups would be observed above 3000 cm⁻¹, while the sp³ C-H stretching from the propyl chain would appear just below 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings (wagging) are also characteristic, typically occurring in the 690-900 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
=C-H Stretch (Aromatic & Alkene)> 3000Medium
C-H Stretch (Aliphatic)< 3000Medium
C=O Stretch (Ester)1715 - 1730Strong
C=C Stretch (Alkene)~1635Medium-Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Variable
C-O Stretch (Ester)1100 - 1300Strong
C-H Bending (Out-of-Plane)690 - 900Strong

This table represents expected values based on characteristic group frequencies. Precise experimental data for this compound is not available in the cited literature.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound—the parts of the molecule that absorb UV or visible light—are the two phenyl rings and the conjugated system of the cinnamate group (the phenyl ring conjugated with the double bond and the carbonyl group).

This extended π-system is expected to give rise to strong absorptions in the UV region. The primary absorption would be due to a π→π* transition within the highly conjugated cinnamoyl moiety. Cinnamate esters typically exhibit a strong absorption maximum (λ_max) in the range of 270-310 nm. The exact position of λ_max can be influenced by the solvent used for the analysis. The presence of the second, non-conjugated phenyl ring in the alcohol portion of the ester would contribute to absorption at shorter wavelengths, typically around 250-270 nm, which might appear as a shoulder on the main absorption band or be masked by it.

Chromophore Electronic Transition Expected λ_max (nm)
Cinnamoyl Groupπ → π270 - 310
Phenyl Groupπ → π250 - 270

This table represents expected values based on the analysis of similar compounds. Precise experimental data for this compound is not available in the cited literature.

Vibrational Mode Analysis by Fourier Transform Infrared Spectroscopy

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide exact bond lengths, bond angles, and the conformational structure of this compound in the solid state.

A search of the current scientific literature and crystallographic databases did not yield any published reports on the single-crystal X-ray structure of this compound. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular interactions are not available at this time. If the compound can be crystallized, such an analysis would be a valuable addition to its full structural elucidation.

Iv. Natural Occurrence and Biosynthetic Pathways of Phenylpropyl Cinnamates

Identification of 2-Phenylpropyl Cinnamate (B1238496) in Plant Extracts

2-Phenylpropyl cinnamate is a naturally occurring ester found primarily in the resinous exudates of certain plant species. Its presence is a key contributor to the characteristic sweet, balsamic, and floral aromas of these natural products.

The most well-documented sources of this compound are aromatic balsams, which are resinous mixtures containing high proportions of aromatic acids like cinnamic acid and benzoic acid, or their esters. uomus.edu.iqslideshare.net

Styrax (Storax): This balsam, obtained from the trunk of trees in the genus Liquidambar, is a significant natural source of this compound. uomus.edu.iqscribd.comthegoodscentscompany.com Analysis of storax reveals that it contains approximately 10% phenylpropyl cinnamate, along with other related compounds such as cinnamyl cinnamate (styracin), free cinnamic acid, and traces of vanillin. uomus.edu.iquomus.edu.iq The isolation and characterization of these components are typically achieved through modern analytical techniques. Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for separating the complex mixture and identifying individual compounds like this compound. researchgate.net

Peru Balsam: Obtained from the tree Myroxylon pereirae, Peru balsam is another aromatic resin known to contain phenylpropyl cinnamate. uomus.edu.iqthegoodscentscompany.com It is a complex pathological product formed when the tree is injured. uomus.edu.iq Its composition includes a variety of esters, with benzyl (B1604629) cinnamate and benzyl benzoate (B1203000) being major components of its volatile fraction, alongside phenylpropyl cinnamate. uomus.edu.iq

Table 1: Documented Natural Sources of this compound

Natural SourcePlant of Origin (Genus)Compound Presence
Styrax (Storax)LiquidambarIdentified as a key constituent, comprising about 10% of the balsam. uomus.edu.iquomus.edu.iq
Peru BalsamMyroxylonIdentified as a constituent. uomus.edu.iqthegoodscentscompany.com
Benzoin ResinStyraxMentioned as a natural source. thegoodscentscompany.com

While most prominently found in balsams, the components of this compound—phenylpropanoids—are fundamental to plant biochemistry and are widespread constituents of essential oils. femaflavor.orgrsc.orghebmu.edu.cn Essential oils are complex mixtures of volatile compounds, and simple phenylpropanoids derived from cinnamic acid are common components. hebmu.edu.cn Although this compound itself is more characteristic of the heavier, less volatile resins, its structural precursors are integral to the chemistry of many aromatic plant extracts. rsc.orghebmu.edu.cn

Isolation and Characterization from Aromatic Resins (e.g., Styrax, Peru Balsam)

Investigation of Biosynthetic Routes to Phenylpropyl Cinnamates in Plants

The biosynthesis of phenylpropyl cinnamates is rooted in the broader phenylpropanoid pathway, a major route of secondary metabolism in plants. frontiersin.orgtaylorandfrancis.com This pathway is responsible for synthesizing a vast array of phenolic compounds from the aromatic amino acid L-phenylalanine. frontiersin.orgtaylorandfrancis.com The formation of an ester like this compound involves the generation of both its alcohol (2-phenylpropanol) and acid (cinnamic acid) moieties, which are then enzymatically linked.

The C6-C3 "phenylpropyl" skeleton originates from L-phenylalanine through the general phenylpropanoid pathway. taylorandfrancis.com The key enzymatic steps are as follows:

Deamination of Phenylalanine: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid. taylorandfrancis.comnih.govnih.gov This is a critical entry point into phenylpropanoid metabolism. patsnap.comresearchgate.net

Hydroxylation: The resulting cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-coumaric acid. researchgate.netembopress.org This step is pivotal for funneling metabolites toward various downstream products. researchgate.net

Activation: The carboxyl group of p-coumaric acid (or cinnamic acid itself) is activated by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A (CoA) molecule to form an activated thioester, such as p-coumaroyl-CoA. nih.govembopress.org

From these activated intermediates, a series of reduction steps, likely involving enzymes such as carboxylate reductases (CARs), are believed to reduce the carboxylic acid group to an alcohol, yielding the phenylpropyl (or related phenylpropenol) moiety. For instance, the biosynthesis of 3-phenylpropanol in engineered microorganisms has been achieved by using a PAL enzyme to convert L-phenylalanine to cinnamic acid, followed by a CAR enzyme to form the corresponding alcohol. nih.gov

Cinnamic acid and its derivatives are central intermediates in plant biochemistry, serving as precursors to a wide diversity of secondary metabolites that are crucial for plant survival and interaction with the environment. patsnap.comnih.gov Once formed, cinnamoyl-CoA and its hydroxylated counterparts are branch-point molecules that feed into numerous biosynthetic pathways. patsnap.comembopress.org

These pathways lead to the formation of:

Lignins: Complex polymers that provide structural rigidity and waterproofing to the plant cell wall, essential for terrestrial life. frontiersin.orgpatsnap.comembopress.org

Flavonoids: A diverse group including anthocyanin pigments (which color flowers and fruits), flavonols (which protect against UV radiation), and proanthocyanidins. frontiersin.orgnih.gov

Coumarins and Stilbenoids: Classes of phenolic compounds that often act as phytoalexins (antimicrobial defense compounds) or signaling molecules. frontiersin.orgresearchgate.net

Phenolic Esters: Compounds like chlorogenic acid that act as antioxidants and play roles in plant defense. embopress.org

The phenylpropanoid pathway's products are vital for plant growth, reproduction (attracting pollinators), and defense against herbivores, pathogens, and abiotic stresses like UV radiation. frontiersin.orgmdpi.com

Table 2: Key Enzymes in the General Phenylpropanoid Pathway

EnzymeAbbreviationFunction
Phenylalanine Ammonia-LyasePALCatalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, initiating the pathway. taylorandfrancis.comnih.gov
Cinnamate-4-HydroxylaseC4HA monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. nih.govembopress.org
4-Coumarate:CoA Ligase4CLActivates p-coumaric acid by forming a thioester bond with Coenzyme A, creating p-coumaroyl-CoA. nih.govembopress.org

V. Biological Activities and Molecular Mechanisms of 2 Phenylpropyl Cinnamate

Antioxidant Properties and Mechanisms

Cinnamic acid and its derivatives, including 2-phenylpropyl cinnamate (B1238496), are recognized for their antioxidant properties. This activity is largely attributed to the phenolic group(s) on the aromatic ring, which can react with free radicals and reactive oxygen species (ROS) to form a stabilized phenoxyl radical. researchgate.net This process can inhibit or delay oxidation reactions. mdpi.com The structure of these compounds, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring, plays a crucial role in their antioxidant potential. mdpi.com

The antioxidant capacity of cinnamate derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge synthetic free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

The DPPH assay is a widely used method to assess the free radical-scavenging ability of compounds. nih.gov In this assay, the deep purple DPPH radical is reduced to a pale yellow or colorless molecule upon reacting with an antioxidant. Studies on extracts containing cinnamic acid derivatives have demonstrated their ability to reduce DPPH free radicals, indicating their antioxidant potential. nih.gov For instance, extracts from Liquidambar orientalis, which contain cinnamic acid derivatives, have shown high efficacy in reducing DPPH free radicals, with some extracts demonstrating up to 91% reduction. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

The ABTS assay is another common method where the blue ABTS radical cation becomes colorless upon neutralization by an antioxidant. Research on various polyhydroxycinnamic acid ester derivatives has shown significant scavenging activity against the ABTS radical. researchgate.net In some cases, these derivatives have demonstrated substantially better activity in the ABTS assay compared to other antioxidant assays. researchgate.net

Below is a table summarizing the radical scavenging activities of related cinnamic acid derivatives, providing context for the potential activity of 2-phenylpropyl cinnamate.

Compound/ExtractAssayActivityReference
Liquidambar orientalis ExtractDPPH91% reduction nih.gov
Polyhydroxycinnamic Acid Ester DerivativesABTSSignificant scavenging researchgate.net

Beyond direct radical scavenging, some cinnamic acid derivatives can exert their antioxidant effects by modulating the activity of endogenous antioxidant enzyme systems. These enzymes are crucial for cellular defense against oxidative stress.

Research has shown that certain cinnamic acid derivatives can upregulate antioxidant enzymes. nih.gov This is often achieved by promoting the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. researchgate.netnih.gov When activated, Nrf2 moves into the cell nucleus and initiates the transcription of various antioxidant and phase II detoxification enzymes, such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH). researchgate.netnih.gov For example, ferulic acid, a related compound, has been shown to increase the protein and mRNA levels of CAT, SOD, and GSH. nih.gov This modulation of cellular antioxidant defenses represents an indirect but powerful mechanism of action for these compounds.

Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes that can cause significant damage to cells if not controlled. nih.gov The primary mechanism by which phenolic antioxidants like cinnamic acid derivatives scavenge ROS involves the donation of a hydrogen atom from their hydroxyl groups to the free radical. mdpi.com This process neutralizes the radical and forms a more stable phenoxyl radical from the antioxidant molecule. researchgate.net The stability of this resulting phenoxyl radical is a key factor in the antioxidant's effectiveness.

The olefinic bond in the propenoic acid side chain of cinnamic acid derivatives may also contribute to the stabilization of the phenoxyl radical through delocalization. mdpi.com However, the primary determinant of antioxidant activity is generally considered to be the substitution pattern of hydroxyl and methoxy groups on the aromatic ring. mdpi.com Studies on various cinnamic acid derivatives have consistently shown that the presence and arrangement of these functional groups dictate their ROS scavenging capabilities. frontiersin.org

Modulation of Cellular Antioxidant Enzyme Systems

Antimicrobial Activities and Mechanistic Insights

This compound and related compounds have demonstrated notable antimicrobial properties against a range of pathogenic microorganisms. researchgate.net Their mechanism of action often involves the disruption of microbial cell structures and functions.

Cinnamic acid derivatives have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. google.com The efficacy can vary depending on the specific compound and the bacterial strain. For example, storax, a natural balsam containing cinnamic acid derivatives, has demonstrated activity against bacteria such as Bacillus cereus.

The proposed mechanisms for the antibacterial action of cinnamic acid derivatives include disruption of the bacterial cell membrane and binding to genomic DNA to inhibit cellular functions, ultimately leading to cell death. nih.gov The lipophilicity of the ester group can also play a role, as it may facilitate the compound's passage through the bacterial cell wall and membrane.

The following table presents the antibacterial activity of related cinnamic acid derivatives against various bacterial strains.

Compound/ExtractBacterial StrainActivity (MIC)Reference
Butyl CinnamateS. aureus626.62 µM nih.gov
Butyl CinnamateS. epidermidis626.62 µM nih.gov
Butyl CinnamateP. aeruginosa626.62 µM nih.gov
4-isopropylbenzylcinnamideS. aureus458.15 µM nih.gov
Decyl CinnamateS. aureus550.96 µM nih.gov
Benzyl (B1604629) CinnamateS. aureus537.81 µM nih.gov

In addition to their antibacterial effects, cinnamic acid derivatives also exhibit antifungal properties. Studies have shown that compounds like butyl cinnamate are effective against various fungal strains, including Candida albicans, Candida tropicalis, and Aspergillus flavus. nih.gov

The mechanism of antifungal action is believed to involve direct interaction with components of the fungal cell. For instance, some cinnamate derivatives have been shown to interact with ergosterol, a crucial component of the fungal plasma membrane, as well as with the cell wall itself. nih.gov This interaction can lead to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.

The table below summarizes the antifungal activity of related cinnamic acid derivatives.

CompoundFungal StrainActivity (MIC)Reference
Butyl CinnamateC. albicans626.62 µM nih.gov
Butyl CinnamateC. tropicalis626.62 µM nih.gov
Butyl CinnamateA. flavus626.62 µM nih.gov
Ethyl CinnamateC. albicans726.36 µM nih.gov
Methyl CinnamateC. albicans789.19 µM nih.gov

Antibacterial Efficacy Against Bacterial Strains

Enzyme Inhibition Studies

Research into the bioactivity of this compound has included its effects on enzymes critical to metabolic processes. These studies highlight its inhibitory potential against digestive and metabolic enzymes.

Pancreatic Lipase (B570770) Inhibition and Kinetic Analysis

This compound has been identified as an inhibitor of pancreatic lipase (PL), a key enzyme in the digestion of dietary fats. The inhibition by this compound is dose-dependent. nih.gov While detailed kinetic analyses such as the inhibition constant (Ki) and the specific type of inhibition for this compound are not extensively detailed in the available literature, its activity is noted in the context of its source, Styrax, which shows potent pancreatic lipase inhibition. researchgate.netnih.gov Other compounds isolated from Styrax, such as various pentacyclic triterpenoids, have been characterized with IC₅₀ values against pancreatic lipase ranging from 0.49 µM to 6.35 µM. nih.gov

Dose-dependent inhibition of pancreatic lipase by this compound. Data is derived from graphical representations of PL-mediated hydrolysis. nih.gov
Concentration of this compound (µg/mL)Inhibition (%)
6.25~20%
12.5~35%
25~50%
50~65%
100~80%

Human Carboxylesterase 1A1 (hCES1A) Inhibition

In addition to its effects on pancreatic lipase, extracts containing this compound have been shown to act as specific inhibitors of human carboxylesterase 1A1 (hCES1A). researchgate.netnih.gov This enzyme is crucial in the metabolism of a wide range of drugs and lipids. The discovery of dual-target inhibitors against both PL and hCES1A is a subject of research for managing metabolic diseases. nih.gov While the inhibitory activity of the source extract is established, specific IC₅₀ values for this compound against hCES1A are not specified in the reviewed literature. However, co-occurring triterpenoids have demonstrated potent hCES1A inhibition with IC₅₀ values as low as 0.014 µM. nih.gov

Molecular Interactions with Enzyme Active Sites

The precise molecular interactions of this compound within the active sites of pancreatic lipase and hCES1A have not been detailed in available molecular docking studies. Generally, inhibitors of these enzymes interact with key residues in the catalytic site. For pancreatic lipase, the catalytic triad (B1167595) consists of Serine (SER153), Aspartic Acid (ASP177), and Histidine (HIS264). researchgate.net Molecular docking of other inhibitors has shown that interactions often involve hydrogen bonds and hydrophobic interactions with these and surrounding amino acid residues, effectively blocking substrate access. nih.govresearchgate.net Similarly, hCES1A inhibitors typically bind within the active site gorge, interacting with its own catalytic triad. nih.gov It is hypothesized that this compound follows a similar mechanism of action, occupying the active site to prevent substrate hydrolysis, but specific simulation studies for this compound are needed for confirmation.

Anti-inflammatory Effects at the Cellular and Molecular Level

The anti-inflammatory properties of extracts containing this compound have been noted, pointing to the compound's potential role in modulating inflammatory responses at a molecular level. researchgate.net

Inhibition of Inflammatory Mediators

Extracts of Storax, which lists this compound as a key constituent, are reported to exert protective effects through mechanisms that include the inhibition of inflammatory immune factors and the regulation of nitric oxide (NO) release. researchgate.net While direct studies quantifying the inhibition of specific mediators like NO, tumor necrosis factor-alpha (TNF-α), or various interleukins (ILs) by isolated this compound are limited, related cinnamate derivatives have demonstrated the ability to inhibit NO production in activated macrophage cell lines. This suggests that the cinnamate moiety is a key pharmacophore for this anti-inflammatory activity.

Modulation of Signaling Pathways (e.g., COX, LOX)

The modulation of arachidonic acid-metabolizing enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), is a primary target for anti-inflammatory drugs. Research on the essential oil from sweetgum, the natural source of this compound, has included investigations into its potential to inhibit 5-LOX. The oxidation of arachidonic acid by 5-LOX is the initial step in the synthesis of leukotrienes, which are potent pro-inflammatory mediators. However, specific data on the direct inhibitory effect of this compound on COX or LOX enzymes is not available in the reviewed scientific literature.

Neuroprotective Potential and Associated Mechanisms

Recent studies have highlighted the neuroprotective effects of certain cinnamoyl derivatives, suggesting potential therapeutic applications in neurodegenerative diseases. The mechanisms underlying these effects are multifaceted, involving the modulation of key cellular pathways related to inflammation, protein degradation, and cellular homeostasis.

Ligand Activity with Peroxisome Proliferator-Activated Receptors (PPARs) and Downstream Effects

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating various cellular processes, including inflammation and metabolism. nih.gov Agonists of PPARs have demonstrated neuroprotective actions in different models of central nervous system diseases. nih.gov

Cinnamein, a related cinnamoyl compound, has been identified as a ligand for PPARα. nih.gov Oral administration of cinnamein has been shown to upregulate the levels of PPARα in the hippocampus of a mouse model of Alzheimer's disease. nih.gov This activation of PPARα is linked to a reduction in amyloid-β plaque deposits and the protection of spatial learning and memory. nih.gov The neuroprotective effects of PPAR agonists are thought to be mediated by their ability to modulate the expression of genes involved in cellular survival pathways. nih.gov Although direct studies on this compound are limited, the activity of structurally similar compounds suggests that it may also interact with PPARs, contributing to its potential neuroprotective effects.

Regulation of Autophagy-Lysosome Pathway Components (e.g., TFEB)

The autophagy-lysosome pathway is a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins. Transcription factor EB (TFEB) is a master regulator of this pathway, controlling the expression of genes involved in lysosomal biogenesis and autophagy. frontiersin.orgnih.gov

Studies have shown that cinnamein can upregulate TFEB in the brain of animal models of Alzheimer's disease through a PPARα-dependent mechanism. nih.gov The activation of TFEB enhances the clearance of pathological protein aggregates, such as amyloid-β. nih.gov TFEB functions by binding to CLEAR elements in the promoter regions of its target genes, thereby increasing their expression. frontiersin.org The activation of TFEB can be modulated by various signaling pathways, including mTORC1. frontiersin.org The ability of cinnamoyl compounds to modulate TFEB activity suggests a key mechanism for their neuroprotective potential by enhancing cellular clearance mechanisms. nih.gov

Impact on Amyloid-β Degradation Pathways (in vitro/animal models)

The accumulation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. nih.gov Enzymes that degrade Aβ, such as neprilysin (NEP), play a crucial role in preventing its pathological accumulation. nih.gov

In a mouse model of Alzheimer's disease, oral administration of cinnamein, a compound structurally related to this compound, resulted in a significant reduction of Aβ plaque load in the hippocampus. nih.gov This effect was associated with the upregulation of A disintegrin and metalloproteinase domain-containing protein 10 (ADAM10), which is involved in the non-amyloidogenic processing of the amyloid precursor protein, and TFEB, which promotes the degradation of Aβ through the autophagy-lysosome pathway. nih.gov The reduction in Aβ levels was confirmed by both immunohistochemical staining and immunoblotting of hippocampal homogenates. nih.gov These findings indicate that cinnamoyl compounds can impact Aβ degradation through multiple pathways, highlighting their therapeutic potential for Alzheimer's disease.

Structure-Activity Relationship (SAR) Studies for this compound and Derivatives

The biological activity of cinnamic acid derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the key structural features responsible for their pharmacological effects.

Impact of Isomerism on Biological Potency

Isomerism plays a significant role in the biological activity of cinnamoyl compounds. For instance, the trans-isomer of cinnamic acid and its derivatives are often investigated for their biological properties. nih.gov The spatial arrangement of substituents can influence the interaction of the molecule with its biological target.

Role of Substituents on Aromatic Rings and Ester Linkage

The nature and position of substituents on the aromatic rings and the characteristics of the ester linkage are critical determinants of the biological activity of cinnamoyl esters.

Aromatic Ring Substituents: The presence of specific substituents on the phenyl ring of the cinnamic acid moiety can significantly alter its activity. For example, in a study of trans-cinnamic acid derivatives as α-glucosidase inhibitors, a methoxy group at the 4-position of the phenyl ring resulted in potent inhibitory activity. nih.gov Increasing the bulkiness or the electron-withdrawing nature of the substituent at this position was found to decrease the inhibitory activity. nih.gov

Ester Linkage: The alcohol moiety of the ester also plays a crucial role. SAR studies on various cinnamoyl esters have shown that the length and nature of the alkyl or aryl group can influence properties like lipophilicity and, consequently, biological activity. nih.govnih.gov For instance, in a series of cinnamate derivatives, butyl cinnamate was found to be the most potent antifungal agent, suggesting that the butyl group potentiates the biological response. nih.gov The ester linkage itself can be a site of metabolic transformation, leading to the release of cinnamic acid and the corresponding alcohol, which can then undergo further metabolism. inchem.org

Vi. Degradation Pathways and Environmental Transformations of 2 Phenylpropyl Cinnamate

Thermal Degradation Studies and Product Identification

While specific, detailed thermal degradation studies exclusively on 2-Phenylpropyl cinnamate (B1238496) are not extensively documented in publicly available literature, its stability is noted in its use for developing specialty polymers with enhanced thermal resistance. chemimpex.com Thermal decomposition generally requires significant energy input to break the covalent bonds of the molecule. thermofisher.com

The kinetics of thermal degradation are fundamentally dependent on temperature. For organic esters, decomposition reactions typically accelerate at elevated temperatures. The process often follows kinetic models where the rate of degradation increases exponentially with temperature, a relationship described by the Arrhenius equation. General studies on the thermal degradation of polymers and other organic compounds utilize techniques like Thermogravimetric Analysis (TGA) to determine the temperatures at which weight loss occurs, indicating decomposition. msstate.edu For high-performance polymers, which sometimes include aromatic structures similar to 2-Phenylpropyl cinnamate, degradation onset temperatures can be very high. msstate.edu It is known that the quaternization of certain compounds can enhance thermal stability. vt.edu

Under normal conditions, this compound is stable. thermofisher.com However, upon exposure to high temperatures, thermal decomposition can lead to the release of various gases and vapors. thermofisher.com The pyrolysis of esters like this compound would likely proceed through the cleavage of the ester bond. This can lead to the formation of its parent acid, cinnamic acid, and an alkene from the alcohol moiety through elimination. Further fragmentation at higher temperatures would yield smaller, volatile organic compounds.

Based on the structure of this compound, a range of decomposition products can be hypothesized, as detailed in the table below.

Potential Thermal Decomposition Product Chemical Formula Origin
Cinnamic AcidC₉H₈O₂Cleavage of the ester bond
3-PhenylpropeneC₉H₁₀Elimination reaction from the alcohol moiety
StyreneC₈H₈Fragmentation of the phenylpropyl group
Benzoic AcidC₇H₆O₂Oxidation/fragmentation of the cinnamate moiety
Carbon DioxideCO₂Complete oxidation/decomposition
WaterH₂ODecomposition product

This table represents hypothesized products based on general principles of organic chemistry, as specific experimental data for this compound is limited.

Influence of Temperature on Degradation Kinetics

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

The photolytic degradation of a chemical involves the absorption of light energy, leading to photochemical reactions that break down the parent molecule. nih.gov For this compound, the chromophore is the cinnamate group, which contains an α,β-unsaturated carbonyl system and a benzene (B151609) ring, both of which can absorb UV radiation. While specific studies on this compound are scarce, the photochemistry of cinnamate esters is known to involve several potential pathways. unipd.it

Direct photolysis can lead to:

Cis-Trans Isomerization: The trans double bond in the cinnamate moiety can absorb UV light and isomerize to the cis form. This changes the geometry of the molecule but does not break it down into smaller products.

[2+2] Cycloaddition: When present in sufficient concentration, two molecules of the cinnamate can react via a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, creating a dimer. This process is common for α,β-unsaturated carbonyl compounds. unipd.it

Photoreduction or Photooxidation: In the presence of other substances that can act as photosensitizers or reactive species (like hydroxyl radicals in water), more complex degradation pathways can occur, leading to cleavage of the ester or modification of the aromatic rings. nih.gov

These processes are crucial for determining the environmental persistence of the compound when exposed to sunlight in aquatic or terrestrial systems.

Microbiological Degradation and Biotransformation Pathways

The biodegradation of this compound is expected to be initiated by enzymatic hydrolysis, a common pathway for ester-containing xenobiotics in the environment. soton.ac.uk This initial step is followed by the further degradation of the resulting alcohol and carboxylic acid through established microbial metabolic pathways. scielo.org.conih.gov

The primary step in the biotransformation of this compound is hydrolysis catalyzed by esterase enzymes, yielding cinnamic acid and 3-phenyl-1-propanol. soton.ac.uk Following this, microorganisms can further metabolize these products. Studies on the biotransformation of trans-cinnamic acid by fungi such as Colletotrichum acutatum have identified several subsequent metabolites. scielo.org.co The degradation pathway involves reduction of the carboxylic acid and saturation of the side-chain double bond. scielo.org.conih.gov

The table below details the key metabolites identified from the microbial degradation of the parent structures of this compound.

Metabolite Chemical Formula Precursor Transformation Step Reference
Cinnamic AcidC₉H₈O₂This compoundEster Hydrolysis soton.ac.uk
3-Phenyl-1-propanolC₉H₁₂OThis compoundEster Hydrolysis soton.ac.ukscielo.org.co
Cinnamyl alcoholC₉H₁₀OCinnamic AcidReduction of carboxylic acid scielo.org.co
3-PhenylpropanalC₉H₁₀OCinnamic AcidReduction and saturation scielo.org.co
Phenylacetic acidC₈H₈O₂Cinnamic AcidSide-chain degradation scielo.org.co
BenzaldehydeC₇H₆OCinnamic AcidSide-chain cleavage scielo.org.co
Benzoic AcidC₇H₆O₂Cinnamic Acidβ-oxidation researchgate.net

This interactive table summarizes metabolites based on studies of cinnamic acid and related esters.

The complete mineralization of this compound involves a cascade of enzymatic reactions. Following the initial esterase-catalyzed hydrolysis, a variety of enzyme systems are employed by microorganisms to break down the resulting cinnamic acid and 3-phenyl-1-propanol. The phenylpropanoid pathway is a key metabolic route for the degradation of such aromatic compounds. nih.govnih.gov

Enzyme System Function in Degradation Pathway Reference
Esterases Catalyze the initial hydrolysis of this compound to cinnamic acid and 3-phenyl-1-propanol. soton.ac.uk
Carboxylate Reductases Reduce the carboxylic acid group of cinnamic acid to an aldehyde (trans-cinnamaldehyde). scielo.org.co
Alcohol Dehydrogenases Interconvert aldehydes (e.g., trans-cinnamaldehyde) and alcohols (e.g., cinnamyl alcohol). scielo.org.co
Enoate Reductase (ER) Reduces the carbon-carbon double bond in the propenoic acid side chain, converting trans-cinnamaldehyde to 3-phenylpropanal. scielo.org.co
Dioxygenases Catalyze the cleavage of the aromatic ring, a key step in breaking down the benzene structure into aliphatic compounds for entry into central metabolism. nih.govresearchgate.net
Acyl-CoA Synthetases Activate carboxylic acids (like cinnamic acid or its derivatives) to their CoA esters (e.g., benzoyl-CoA) to prepare them for β-oxidation. researchgate.net

This interactive table outlines the major enzyme classes involved in the breakdown of this compound and its primary metabolites.

Identification of Microbial Metabolites

Hydrolytic Stability of the Ester Bond under Varying pH Conditions

The hydrolytic stability of the ester bond in this compound is a critical factor in determining its persistence and transformation in aqueous environments. Like other carboxylic acid esters, its degradation is significantly influenced by the pH of the surrounding medium. The hydrolysis of this compound involves the cleavage of the ester linkage to yield its constituent molecules: 3-phenyl-2-propanol and cinnamic acid. This reaction is subject to catalysis by both hydrogen ions (acid catalysis) and hydroxide (B78521) ions (base catalysis).

Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the hydrolysis reaction is catalyzed by hydronium ions (H₃O⁺). The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. This pathway is generally less efficient for cinnamate esters compared to base-catalyzed hydrolysis. google.com Consequently, while degradation occurs, the rate is substantially slower than in alkaline environments.

Neutral Conditions: In the neutral pH range (approximately pH 6-8), the hydrolysis of the ester is primarily driven by the uncatalyzed reaction with water. For many simple esters, including cinnamates, this process is remarkably slow. For instance, predictive models for methyl cinnamate suggest a hydrolysis half-life of many years at a neutral pH of 7. thegoodscentscompany.com By analogy, this compound is expected to be relatively stable and persistent under neutral aqueous conditions.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions (high pH), the ester undergoes saponification, a process catalyzed by hydroxide ions (OH⁻). The hydroxide ion is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This pathway is typically much faster and more efficient than acid-catalyzed hydrolysis. rsc.orgacs.org Studies on the alkaline hydrolysis of various ethyl cinnamate derivatives confirm that the reaction follows second-order kinetics and is significantly accelerated at higher pH values. rsc.orghilarispublisher.com As the pH increases above 8, the concentration of hydroxide ions rises, leading to a proportional increase in the rate of hydrolysis. For example, the calculated half-life for methyl cinnamate hydrolysis decreases from over 18 years at pH 7 to approximately 1.8 years at pH 8. thegoodscentscompany.com A similar trend is expected for this compound.

The primary degradation products resulting from the hydrolysis of this compound across all pH conditions are 3-phenyl-2-propanol and cinnamate, the anion of cinnamic acid. google.comwikipedia.org

The following interactive table summarizes the expected hydrolytic stability and reaction kinetics of the ester bond in this compound under different pH regimes, based on established principles of ester hydrolysis and data from structurally similar cinnamate esters.

Interactive Data Table: pH-Dependent Hydrolytic Stability of this compound

pH RangeConditionPrimary CatalysisRelative Rate of HydrolysisExpected Half-LifePrimary Degradation Products
< 4 AcidicSpecific Acid (H₃O⁺)Slow to ModerateLong3-phenyl-2-propanol, Cinnamic Acid
4 - 6 Weakly AcidicWater/AcidVery SlowVery Long3-phenyl-2-propanol, Cinnamic Acid
6 - 8 NeutralWater (uncatalyzed)Extremely SlowExtremely Long (years) thegoodscentscompany.com3-phenyl-2-propanol, Cinnamic Acid
8 - 10 Weakly AlkalineSpecific Base (OH⁻)Moderate and IncreasingDecreasing (months to years) thegoodscentscompany.com3-phenyl-2-propanol, Cinnamate
> 10 AlkalineSpecific Base (OH⁻)RapidShort3-phenyl-2-propanol, Cinnamate

This table is based on general principles of ester hydrolysis and data extrapolated from related compounds like methyl and ethyl cinnamate. ucl.ac.benih.govthegoodscentscompany.comrsc.org The rates are qualitative and intended for comparative purposes.

Vii. Computational Chemistry and Molecular Modeling of 2 Phenylpropyl Cinnamate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure to determine its electronic energy and wave function, from which numerous properties can be derived.

The electronic structure of 2-phenylpropyl cinnamate (B1238496) dictates its reactivity and physical properties. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 2-phenylpropyl cinnamate, the HOMO is expected to be localized primarily on the electron-rich cinnamoyl moiety, specifically the phenyl ring and the conjugated double bond, which are regions of high electron density. The LUMO is likely distributed over the same conjugated system, particularly the carbonyl group and the double bond, which can accept electron density.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scilit.com While specific values for this compound require dedicated DFT calculations, studies on related cinnamate esters provide a strong basis for estimation. doaj.orgresearchgate.net For instance, computational studies on various cinnamates show that substitutions on the phenyl ring can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. researchgate.netresearchgate.net

Table 1: Predicted Global Reactivity Descriptors for a Representative Cinnamate Ester Note: These values are illustrative, based on typical DFT calculations (e.g., B3LYP/6-31G) for similar cinnamate structures, and actual values for this compound may vary.*

DescriptorFormulaPredicted Value Range (eV)Interpretation
HOMO Energy (EHOMO) --6.0 to -7.0Energy of the outermost electron orbital; related to ionization potential.
LUMO Energy (ELUMO) --1.5 to -2.5Energy of the lowest empty orbital; related to electron affinity.
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.0Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. researchgate.net
Ionization Potential (I) -EHOMO6.0 to 7.0Energy required to remove an electron.
Electron Affinity (A) -ELUMO1.5 to 2.5Energy released when an electron is added.
Electronegativity (χ) -(EHOMO + ELUMO)/23.75 to 4.75Tendency to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/22.0 to 2.5Resistance to change in electron distribution.
Chemical Softness (S) 1/(2η)0.20 to 0.25Reciprocal of hardness; indicates high polarizability.
Electrophilicity Index (ω) χ²/(2η)1.4 to 2.2A measure of the molecule's ability to act as an electrophile.

This table is generated based on principles of computational chemistry and data from related compounds. scilit.comresearchgate.netfigshare.com

Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy, aiding in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations for related phenyl cinnamates have shown that the predicted spectra are often a superposition of the spectra of the lowest energy conformers present in a solution. researchgate.net For this compound, this would involve calculating the shifts for different rotational isomers (rotamers) and averaging them based on their predicted Boltzmann population.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculated frequencies correspond to the fundamental vibrational modes of the molecule (e.g., C=O stretch, C=C stretch, C-H bend). dergipark.org.tr The predicted IR spectrum helps in assigning the peaks observed in an experimental spectrum. For this compound, characteristic peaks would include a strong C=O stretch (around 1710-1730 cm⁻¹), a C=C stretch from the vinyl group (around 1630-1640 cm⁻¹), and various C-H stretching and bending vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. acs.org The calculation provides the excitation energies (wavelengths) and the oscillator strengths (intensities) of these transitions. For this compound, the primary absorption is expected to be a π→π* transition within the conjugated cinnamoyl system, likely appearing in the UVA range (around 280-320 nm), a characteristic feature of many cinnamate esters used in sunscreens.

Table 2: Predicted Spectroscopic Data for this compound Note: These predictions are based on computational methods and data for analogous structures. researchgate.netdergipark.org.tracs.org

SpectroscopyRegion/TypePredicted Peak/ShiftAssignment
¹³C NMR 165-170 ppmδ(C=O)Ester carbonyl carbon
115-145 ppmδ(C=C, Ar-C)Vinylic and aromatic carbons
70-75 ppmδ(CH-O)Methoxy (B1213986) group carbon (in phenylpropyl)
35-40 ppmδ(CH₂)Methylene (B1212753) carbon (in phenylpropyl)
¹H NMR 7.0-8.0 ppmδ(Ar-H, =CH)Aromatic and vinylic protons
5.0-5.5 ppmδ(CH-O)Methine proton adjacent to ester oxygen
2.8-3.2 ppmδ(CH₂)Methylene protons (in phenylpropyl)
IR 1710-1730 cm⁻¹ν(C=O)Carbonyl stretch
1630-1640 cm⁻¹ν(C=C)Alkene stretch
~3000 cm⁻¹ν(C-H)Aromatic and vinylic C-H stretch
UV-Vis ~285 nmλmaxπ→π* transition

Electronic Structure and Reactivity Descriptors

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes that are often inaccessible to static quantum calculations.

When a ligand like this compound binds to a biological target, the interaction is not static. MD simulations of the ligand-protein complex can reveal the stability of the binding pose predicted by docking. koreascience.krresearchgate.net These simulations show how the ligand and protein adapt to each other, the persistence of key interactions (like hydrogen bonds and hydrophobic contacts), and the role of water molecules in mediating the binding. researchgate.net For instance, a simulation might show the phenylpropyl group moving within a hydrophobic pocket or the cinnamate carbonyl group forming transient hydrogen bonds with backbone amides of the protein. researchgate.net The root-mean-square deviation (RMSD) of the ligand's position over time is often used to assess the stability of the binding; a low and stable RMSD suggests a stable interaction. koreascience.krresearchgate.net

Conformational Flexibility and Preferred Conformations in Solution

Molecular Docking Studies with Biological Receptors and Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action. orientjchem.orgnih.gov

While specific docking studies targeting this compound are not widely published, the cinnamoyl scaffold is known to interact with various enzymes. Studies on other cinnamic acid derivatives have shown their potential to inhibit enzymes like matrix metalloproteinases (MMPs), α-glucosidase, and proteases. koreascience.krorientjchem.orggenominfo.organalis.com.my

In a hypothetical docking study, this compound would be placed into the active site of a target enzyme. The docking algorithm would sample numerous orientations and conformations of the ligand, scoring them based on a function that estimates the binding affinity (e.g., in kcal/mol). biointerfaceresearch.com A favorable pose would likely involve:

Hydrophobic Interactions: The two phenyl rings of the molecule could fit into hydrophobic pockets of the receptor. mdpi.com

Hydrogen Bonding: The ester carbonyl oxygen is a potential hydrogen bond acceptor, capable of interacting with donor residues like serine, threonine, or backbone amides in the active site. nih.gov

π-Stacking/π-Cation Interactions: The aromatic rings could engage in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or π-cation interactions with charged residues (e.g., Lysine, Arginine). nih.gov

Studies on the inhibition of cholesterol esterase by similar molecules like cinnamyl cinnamate and 3-phenylpropyl acetate (B1210297) provide a relevant model for potential interactions. researchgate.net Docking simulations in such studies help verify the type of inhibition (e.g., competitive, non-competitive) observed experimentally. researchgate.net

Table 3: Hypothetical Molecular Docking Results for this compound with a Model Enzyme (e.g., Matrix Metalloproteinase-9) Note: This table is illustrative and based on docking studies of similar cinnamic acid derivatives against known targets. koreascience.krbiointerfaceresearch.com

ParameterDescriptionIllustrative Value
Binding Affinity (ΔG) Estimated free energy of binding. More negative values indicate stronger binding.-7.0 to -9.5 kcal/mol
Inhibition Constant (Ki) Predicted concentration required to inhibit 50% of enzyme activity.Micromolar (µM) to high nanomolar (nM) range
Key Interacting Residues Amino acids in the active site forming significant contacts with the ligand.Leu188, Ala189, Tyr245, Glu227
Types of Interactions Nature of the non-covalent bonds holding the complex together.Hydrophobic contacts, Hydrogen bonds (with carbonyl oxygen), van der Waals forces.

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates the binding energy, which represents the affinity of the ligand for the protein; a lower binding energy typically indicates a more stable and potent interaction.

Table 1: Predicted Binding Affinity of this compound for Pancreatic Lipase (B570770) This table is a representative example based on typical molecular docking results for similar compounds.

Target Protein Computational Method Predicted Binding Energy (kcal/mol)

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular modeling identifies the specific amino acid residues within the target protein that form crucial interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability of the protein-ligand complex.

In the context of pancreatic lipase, the active site contains a catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate residues) and a hydrophobic pocket. Molecular docking simulations for this compound would likely show its phenyl and cinnamate moieties engaging in multiple points of contact within this site.

Hydrogen Bonding: The ester group of this compound is a potential hydrogen bond acceptor, likely interacting with backbone amides or side chains of polar amino acids in the active site.

Hydrophobic Interactions: The phenylpropyl group and the aromatic ring of the cinnamate portion can form significant hydrophobic and van der Waals interactions with nonpolar residues.

π-π Stacking: The aromatic rings present in the molecule can engage in π-π stacking with the side chains of aromatic amino acids such as phenylalanine, tyrosine, or histidine, further anchoring the ligand in the binding pocket.

Analyses of related cinnamates binding to other enzymes have identified interactions with specific residues like histidine and tyrosine, which stabilize the ligand's position through hydrogen bonds and π-π stacking. nih.gov For pancreatic lipase, key interactions for inhibitors often involve the catalytic serine and surrounding hydrophobic residues.

Table 2: Predicted Interacting Residues of Pancreatic Lipase with this compound This table presents a plausible interaction profile based on the known structure of the target and ligand, as suggested by molecular modeling principles.

Target Protein Interacting Residue Interaction Type
Pancreatic Lipase (PL) Serine (Catalytic) Hydrogen Bond
Pancreatic Lipase (PL) Histidine (Catalytic) π-π Stacking
Pancreatic Lipase (PL) Phenylalanine Hydrophobic / π-π Stacking
Pancreatic Lipase (PL) Leucine Hydrophobic

Table of Mentioned Compounds

Compound Name
This compound
3-phenylpropyl cinnamate
Benzyl (B1604629) cinnamate
Cinnamic acid
Ethyl benzoate (B1203000)
Ginsenoside Rb1
Ginsenoside Rb2

Viii. Analytical Method Development for Research and Monitoring of 2 Phenylpropyl Cinnamate

Development of Chromatographic Methods

Chromatographic techniques are central to the analysis of 2-phenylpropyl cinnamate (B1238496), enabling its separation from other components for accurate quantification and characterization. The selection of a specific chromatographic method depends on the analytical goal, whether it is assessing the purity of a bulk substance, quantifying it in a product, or resolving its chiral forms.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for esters like 2-phenylpropyl cinnamate, which is used as a fragrance and flavor ingredient. In GC, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

For the analysis of cinnamates and related flavor compounds, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), is often employed. Detection is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification. The purity of this compound can be determined by GC, with specifications often requiring a purity level of 98-100%. Analysis of related compounds in complex matrices like wine has been successfully performed using GC-MS.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Cinnamate Ester Analysis

ParameterTypical Value/Condition
Instrument Gas Chromatograph with FID/MS
Column HP-5 (30 m × 0.32 mm × 0.25 µm) or equivalent
Carrier Gas Helium or Argon, constant flow or pressure mode (e.g., 10 psi)
Injector Temperature 250-260 °C
Detector Temperature 320-330 °C (FID/MS Transfer Line)
Oven Program Initial Temp: 70°C, hold 1 min; Ramp 1: 4°C/min to 120°C; Ramp 2: 10°C/min to 250°C
Injection Volume 1 µL
Split Ratio 10:1 to 30:1

This table presents typical starting parameters for method development based on the analysis of similar compounds. Actual conditions would require optimization for this compound.

For compounds that have lower volatility or are thermally unstable, High-Performance Liquid Chromatography (HPLC) is the preferred method. It is also widely used for purity testing and precise quantification. For this compound and its isomers like 3-phenylpropyl cinnamate, a reverse-phase (RP) HPLC method is highly effective.

In RP-HPLC, a

GC-MS/MS for Sensitive Detection in Complex Matrices

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric Analysis

UV-Visible spectrophotometry is a widely utilized technique for the analysis of compounds containing chromophores. The cinnamoyl group in this compound, with its conjugated system of a phenyl ring and a carbon-carbon double bond, is a strong chromophore, making it amenable to UV-Vis detection.

Principle: This method is based on the absorption of ultraviolet or visible light by the analyte, leading to electronic transitions. The amount of light absorbed is directly proportional to the concentration of the substance, as described by the Beer-Lambert law.

Instrumentation: A standard UV-Visible spectrophotometer is used, which consists of a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator to select the desired wavelength, a sample holder, and a detector.

Research Findings: While specific spectrophotometric data for this compound is not extensively documented in publicly available literature, the analytical characteristics can be inferred from studies on structurally similar cinnamate esters. Cinnamate esters typically exhibit a strong absorption maximum (λmax) in the ultraviolet region. For instance, studies on various cinnamate derivatives show that they have a λmax at approximately 310 nm. researchgate.net The UV-Vis spectrum of methyl cinnamate in cyclohexane (B81311) shows a distinct absorption band corresponding to the π-π* transition of the conjugated system. tandfonline.com It is anticipated that this compound would display a similar absorption profile. The exact λmax and molar absorptivity (ε) would be influenced by the solvent used due to solvatochromic effects.

Interactive Data Table: UV-Vis Absorption Data for Representative Cinnamate Esters

CompoundSolventλmax (nm)Reference
Methyl CinnamateCyclohexane~280 tandfonline.com
Cinnamate Pyranoflavylium EstersMethanol565-568 researchgate.net
Ethyl CinnamateNot SpecifiedNot Specified scispace.com

This table is populated with data from related compounds to provide an expected range for this compound. The λmax for cinnamate pyranoflavylium esters is significantly different due to the extended chromophore system of the pyranoflavylium moiety.

Electrochemical Detection

Electrochemical methods provide a sensitive and selective alternative for the analysis of electroactive compounds like this compound. The conjugated double bond and the phenyl group in the cinnamate moiety are susceptible to both oxidation and reduction reactions.

Principle: Techniques such as cyclic voltammetry (CV) involve applying a varying potential to an electrode and measuring the resulting current. The potential at which oxidation or reduction occurs is characteristic of the analyte, and the peak current is proportional to its concentration.

Instrumentation: A potentiostat with a three-electrode system is typically employed. This includes a working electrode (e.g., glassy carbon, platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Research Findings: The electrochemical behavior of several cinnamate esters has been investigated. For example, the electrochemical reduction of methyl cinnamate has been studied, demonstrating the reactivity of the activated alkene. researchgate.net The oxidation of the aromatic ring in methoxy-substituted methyl cinnamates has also been explored using cyclic voltammetry. nih.gov A review of the electrochemistry of hydroxycinnamic acids and their derivatives indicates that the oxidation mechanism is related to the formation of phenoxyl radicals. nih.gov While direct electrochemical data for this compound is scarce, the general behavior can be extrapolated from these related structures. The ester group influences the electron density of the conjugated system, which in turn affects the oxidation and reduction potentials.

Interactive Data Table: Electrochemical Data for Representative Cinnamate Esters

CompoundTechniqueElectrodeSolvent/ElectrolytePotential (V) vs. Ref.ProcessReference
Methyl CinnamateCyclic VoltammetryPlatinumDMF/TEABr-1.30 (qr), -1.85 (irr)Reduction rawdatalibrary.net
Ethyl CinnamateCyclic VoltammetryGlassy CarbonAcetate (B1210297) Buffer (pH 5.6)~0.7 (minor anodic peak)Oxidation researchgate.net
Methyl 4-methoxycinnamateCyclic VoltammetryPlatinumAcetonitrile/NaClO4Not specifiedOxidation nih.gov

This table presents electrochemical data for simpler cinnamate esters to illustrate the expected redox behavior. The exact potentials for this compound would need to be determined experimentally. (qr = quasi-reversible, irr = irreversible).

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying 2-phenylpropyl cinnamate in complex mixtures?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying this compound due to its high sensitivity and specificity. Thin-layer chromatography (TLC) can be used for preliminary qualitative analysis, with visualization under UV light or using derivatization agents. For quantification, GC with flame ionization detection (GC-FID) is recommended, as it allows precise measurement of compound concentrations in multi-component matrices like natural extracts. Method validation should include reproducibility tests across multiple batches (e.g., 18 batches in one study) to ensure robustness .

Q. How can researchers ensure the reproducibility of this compound synthesis?

Answer: Standardizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical. For example, using TiCl₄ and THF under controlled room temperature conditions has been documented for synthesizing phenylpropyl analogs. Reaction progress should be monitored via TLC or GC-MS to confirm intermediate formation and final product purity. Documentation of reagent purity (e.g., ≥99%) and strict adherence to stoichiometric ratios are essential .

Q. What parameters should be monitored to assess the stability of this compound during storage?

Answer: Acid value, saponification value, and total cinnamic acid content are key stability indicators. Acid value increases due to ester hydrolysis, while saponification value reflects ester integrity. Storage conditions should avoid moisture and high temperatures; inert atmospheres (e.g., nitrogen) can prolong shelf life. Periodic GC-FID analysis is recommended to detect degradation products .

Advanced Research Questions

Q. How can conflicting data on this compound’s composition in natural sources be resolved?

Answer: Cross-validation using complementary techniques is critical. For instance, discrepancies in component identification (e.g., 18 vs. fewer components) can be addressed by combining GC-MS with nuclear magnetic resonance (NMR) for structural confirmation. Isotopic labeling (e.g., ¹³C-cinnamate feeding experiments) can trace biosynthetic pathways and clarify metabolic origins, as demonstrated in studies of related cinnamate derivatives .

Q. What advanced strategies optimize the enzymatic synthesis of this compound in bioreactors?

Answer: Batch and fluidized bed bioreactors have been compared for cinnamate ester synthesis. Fluidized bed systems enhance mass transfer and enzyme stability, achieving higher yields (e.g., 85% conversion vs. 70% in batch). Immobilized lipases (e.g., from Candida antarctica) are preferred for reusability. Real-time monitoring of pH and substrate concentration improves process control .

Q. How can researchers evaluate the pharmacological activity of this compound while addressing bioavailability challenges?

Answer: In vitro assays (e.g., enzyme inhibition or receptor-binding studies) should precede in vivo testing. For bioavailability, nanoemulsion formulations or prodrug strategies (e.g., ester derivatization) can enhance solubility. Pharmacokinetic studies in zebrafish or rodent models, coupled with LC-MS/MS for plasma analysis, provide insights into absorption and metabolism. Toxicity screening using chlorophyll fluorescence assays (e.g., on Chlorella vulgaris) identifies ecotoxicological risks .

Q. What methodologies resolve structural ambiguities in this compound derivatives?

Answer: Hyphenated techniques like LC-MS/NMR integrate separation with structural elucidation. For stereoisomers, chiral chromatography (e.g., using amylose-based columns) or X-ray crystallography is required. Computational tools (e.g., density functional theory) predict spectroscopic profiles, which are cross-referenced with experimental data .

Methodological Guidance for Data Interpretation

Q. How should researchers validate purity claims for this compound from commercial suppliers?

Answer: Independent verification via GC-MS and HPLC-DAD is mandatory. Suppliers like Sigma-Aldrich often omit analytical data for rare compounds, necessitating in-house testing. Purity thresholds (e.g., ≥95%) should align with application requirements. For trace impurities, high-resolution mass spectrometry (HRMS) or ICP-MS detects elemental contaminants .

Q. What experimental designs mitigate batch-to-batch variability in natural source extractions?

Answer: Use standardized extraction protocols with fixed parameters (e.g., 70% ethanol, 60°C, 2-hour reflux). Statistical tools like principal component analysis (PCA) of GC-MS chromatograms identify outlier batches. Accelerated stability studies (40°C/75% RH for 6 months) predict long-term variability .

Emerging Research Directions

Q. How can isotopic labeling advance metabolic studies of this compound?

Answer: Feeding ¹³C-labeled cinnamate precursors (e.g., [9-¹³C]cinnamate) into biosynthetic pathways tracks carbon incorporation, as shown in norlignan studies. SIM-MS and NMR analyze labeling patterns, revealing metabolic bottlenecks or side pathways .

Q. What innovations in tissue clearing enable in vivo imaging of this compound’s effects?

Answer: Ethyl cinnamate-based clearing agents (non-toxic alternatives to xylene) render tissues transparent for fluorescence imaging. Protocols optimized for zebrafish or Drosophila enable 3D visualization of compound distribution and target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.